1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate
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Overview
Description
1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate is unique due to its specific phosphate group, which enhances its solubility and reactivity compared to other indole derivatives. This makes it particularly useful in biological and medicinal applications .
Properties
CAS No. |
83969-07-7 |
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Molecular Formula |
C22H23N2.H2O4P C22H25N2O4P |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
dihydrogen phosphate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C22H22N2.H3O4P/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h5-14H,1-4H3;(H3,1,2,3,4) |
InChI Key |
POTNGOZAHASYEF-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
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